Thiophene, 2-[(4-methoxyphenyl)methyl]-
Overview
Description
Thiophene, 2-[(4-methoxyphenyl)methyl]- is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Scientific Research Applications
Thiophene, 2-[(4-methoxyphenyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its pharmacological properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The Paal–Knorr synthesis involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale condensation reactions under controlled conditions. The choice of method depends on the desired derivative and its applications. For example, the Suzuki–Miyaura coupling reaction is widely used for the synthesis of thiophene derivatives due to its mild reaction conditions and functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
Thiophene, 2-[(4-methoxyphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring reacts with electrophiles to form substituted thiophenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chloromethyl methyl ether are commonly used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes, depending on the reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of thiophene, 2-[(4-methoxyphenyl)methyl]- involves its interaction with molecular targets and pathways. For instance, thiophene derivatives can act as voltage-gated sodium channel blockers, influencing nerve signal transmission . The presence of the 4-methoxyphenylmethyl group may enhance its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound with a simple five-membered ring structure containing sulfur.
2-Methylthiophene: A derivative with a methyl group at the 2-position.
2,5-Dimethylthiophene: A derivative with methyl groups at the 2- and 5-positions.
Uniqueness
This structural modification can lead to improved pharmacological properties and increased efficacy in industrial applications .
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]thiophene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12OS/c1-13-11-6-4-10(5-7-11)9-12-3-2-8-14-12/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSIVWKELINLIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452583 | |
Record name | Thiophene, 2-[(4-methoxyphenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53039-61-5 | |
Record name | Thiophene, 2-[(4-methoxyphenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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